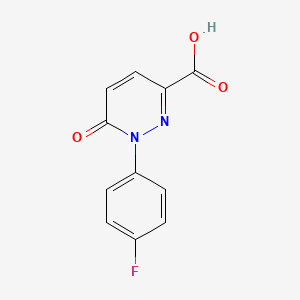

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. While I don’t have access to specific papers, I can provide general insights. Researchers have employed various methods to synthesize pyrazole derivatives, including the pyridazine ring present in our compound. These methods often involve cyclization reactions, functional group transformations, and coupling reactions . Further details would require specific literature references.

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid consists of a pyridazine ring with a carboxylic acid group and a fluorophenyl substituent. The presence of the pyridazine nucleus contributes to its diverse pharmacological potential .

Chemical Reactions Analysis

- Coupling Reactions : It can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

- Biologically Active Terphenyls : It has been used to synthesize novel biologically active terphenyls .

- Other Coupling Reactions : Examples include Suzuki coupling, Pd-catalyzed direct arylation, and Cu-catalyzed Petasis reactions .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Antimicrobial Study

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives have been synthesized and studied for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones, derived from a similar parent molecule, demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010).

Intermediate for Anticancer Drugs

This compound is an important intermediate for the synthesis of many biologically active anticancer drugs. A study outlined an efficient synthesis process for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, illustrating its significance in the development of anticancer medications (Zhang et al., 2019).

Fluorescent Indicators Development

Derivatives of this compound have been used in the development of fluorescent indicators. Particularly, substituted 4-oxo-4H-quinolizine-3-carboxylic acids have shown a strong fluorescent response to Mg2+, leading to the creation of the first Mg2+-selective, ratioable fluorescent indicators. This has practical applications in measuring intracellular Mg2+ levels, crucial for various biological processes (Otten, London, & Levy, 2001).

Antitubercular Agents Synthesis

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives have also been synthesized as potential antitubercular agents. A study developed a series of compounds, some of which showed promising activity against Mycobacterium tuberculosis, highlighting the potential of these derivatives in tuberculosis treatment (Desai et al., 2016).

properties

IUPAC Name |

1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHLEFHDAHNXIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC(=N2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)